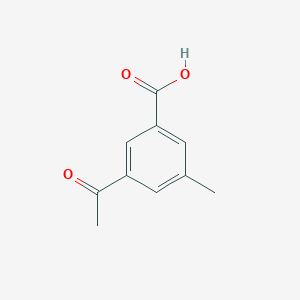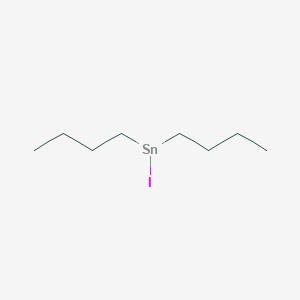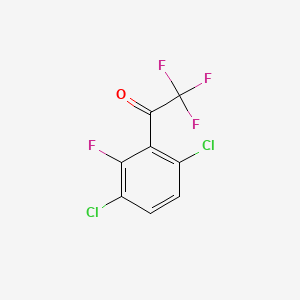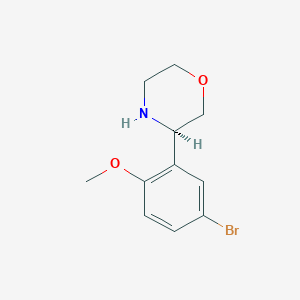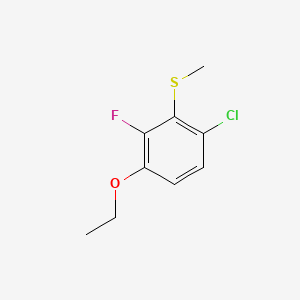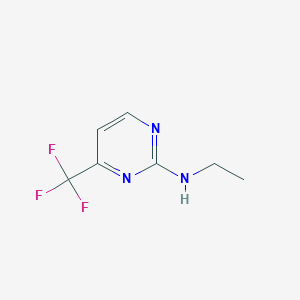
2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- is a chemical compound with the molecular formula C7H8F3N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the trifluoromethyl group and the ethylamine substitution on the pyrimidine ring makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with ethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides, due to its biological activity.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes involved in critical metabolic pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrimidinamine, N-methyl-4-(trifluoromethyl)
- 2-Pyrimidinamine, N-ethyl-5-(trifluoromethyl)
- 2-Pyrimidinamine, N-ethyl-4-(difluoromethyl)
Uniqueness
2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl group and the ethylamine substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethylamine substitution provides additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
1193721-40-2 |
|---|---|
Molecular Formula |
C7H8F3N3 |
Molecular Weight |
191.15 g/mol |
IUPAC Name |
N-ethyl-4-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H8F3N3/c1-2-11-6-12-4-3-5(13-6)7(8,9)10/h3-4H,2H2,1H3,(H,11,12,13) |
InChI Key |
CRIJUFYZOMZKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


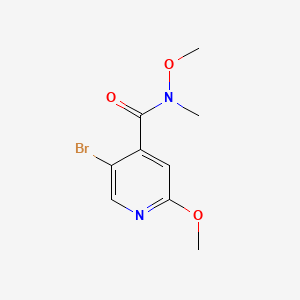
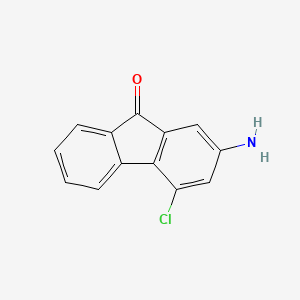
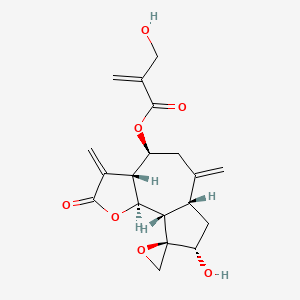
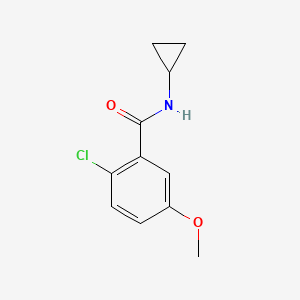
![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)
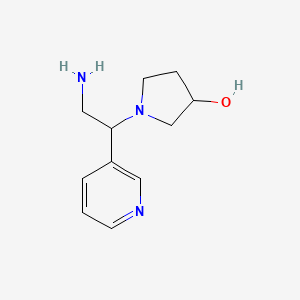
![1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride](/img/structure/B14756732.png)
